

6-Chloronicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloronicotinaldehyde

Cat. No.: B1585923

[Get Quote](#)

CAS Number: 23100-12-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This technical guide provides an in-depth overview of **6-Chloronicotinaldehyde**, a pivotal chemical intermediate for professionals in research, drug development, and agrochemical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile building block.

Core Properties and Safety Data

6-Chloronicotinaldehyde, also known as 2-Chloro-5-formylpyridine or 2-chloropyridine-5-carboxaldehyde, is a solid, off-white to beige crystalline powder under standard conditions.[\[2\]](#) [\[5\]](#) Its unique structure, featuring both a chlorinated pyridine ring and a reactive aldehyde group, makes it a valuable precursor in the synthesis of complex heterocyclic compounds.[\[6\]](#)

Physicochemical Data

The following table summarizes the key quantitative properties of **6-Chloronicotinaldehyde**.

Property	Value	Source
CAS Number	23100-12-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₄ CINO	[1] [2] [3]
Molecular Weight	141.56 g/mol	[2] [5]
Melting Point	77-81 °C	[1] [2]
Boiling Point	249.3 ± 20.0 °C at 760 mmHg	[1]
Density	~1.3 g/cm ³	[1] [2]
Flash Point	104.6 ± 21.8 °C	[1]
Solubility	Soluble in water, dichloromethane, chloroform, DMSO, and ethyl acetate.	[2]
Purity (Typical)	≥96.0%	[6] [7]

Safety and Handling

6-Chloronicotinaldehyde is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

- Hazard Statements:

- H315: Causes skin irritation.[\[8\]](#)
- H319: Causes serious eye irritation.[\[8\]](#)
- H335: May cause respiratory irritation.[\[8\]](#)

- Precautionary Measures:

- Work in a well-ventilated area, preferably under a chemical fume hood.[\[9\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[9\]](#)

- Avoid inhalation of dust and direct contact with skin and eyes.[9]
- Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9][10]

Synthesis and Experimental Protocols

The most common and effective method for synthesizing **6-Chloronicotinaldehyde** is through the oxidation of the corresponding primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid.[2][10]

Experimental Protocol: Swern Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine

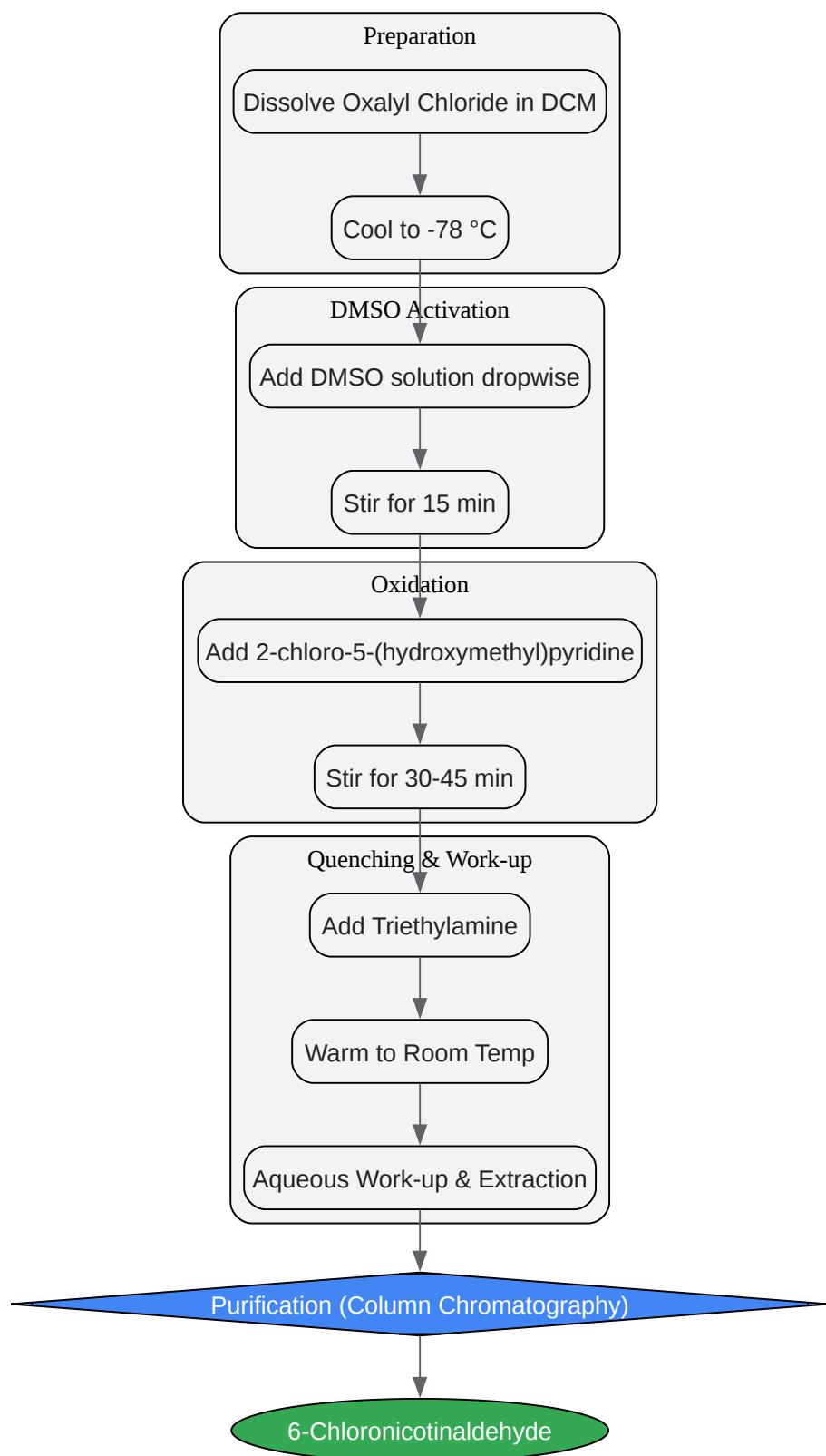
This protocol details the laboratory-scale synthesis of **6-Chloronicotinaldehyde**.

Materials and Reagents:

- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH₂Cl₂)
- 2-Chloro-5-(hydroxymethyl)pyridine
- Triethylamine (Et₃N)
- Argon or Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and cooling bath (dry ice/acetone)

Procedure:

- Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
- To this cooled solution, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.
- Alcohol Addition: Slowly add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in dichloromethane to the activated DMSO mixture. Continue stirring at -78 °C for 30-45 minutes.
- Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to stir for another 30 minutes at -78 °C before slowly warming to room temperature.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **6-Chloronicotinaldehyde**.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **6-Chloronicotinaldehyde**.

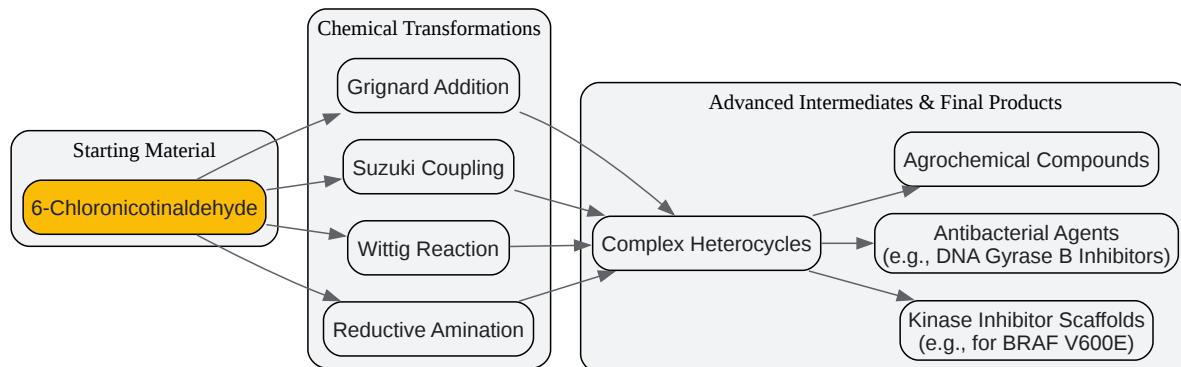
Applications in Drug Development and Agrochemicals

6-Chloronicotinaldehyde is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.^[6] Its aldehyde group allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and Grignard additions, while the chlorinated pyridine core can be modified through various coupling reactions.^{[2][6]}

Role as a Pharmaceutical Building Block

This compound serves as a foundational scaffold in the development of targeted therapies. For instance, it is a precursor for the synthesis of novel inhibitors targeting enzymes critical in disease pathways.

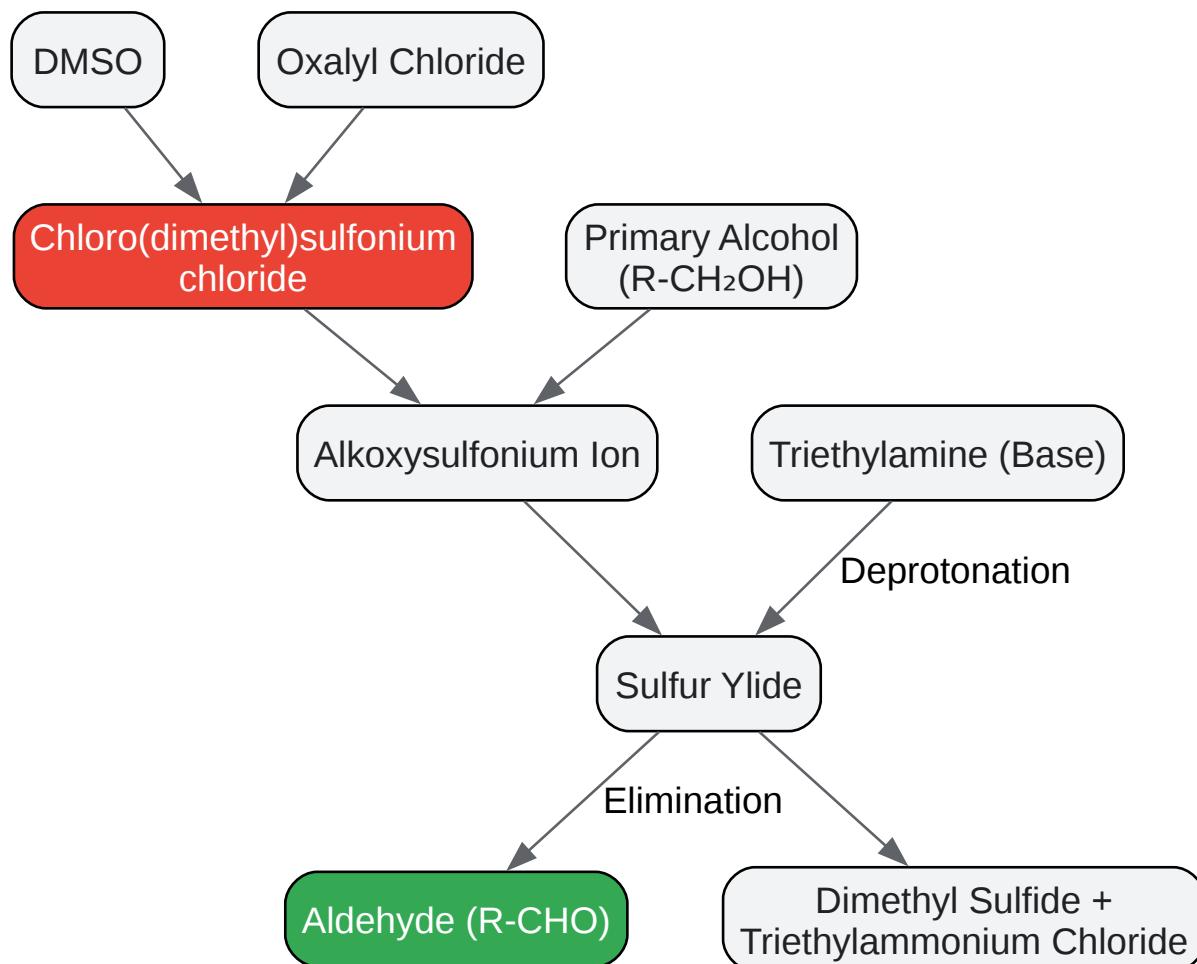
- BRAF V600E Inhibitors: **6-Chloronicotinaldehyde** is used in the synthesis of N-(thiophen-2-yl) benzamide derivatives, which are being investigated as potent inhibitors of the BRAF V600E mutated kinase, a key target in certain cancers like melanoma.^[11]
- DNA Gyrase B Inhibitors: The pyridine scaffold is integral to the development of new antibacterial agents that target DNA gyrase B, an essential enzyme for bacterial DNA replication.^[11]

[Click to download full resolution via product page](#)

Role of **6-Chloronicotinaldehyde** as a versatile chemical intermediate.

Mechanism of Action: Swern Oxidation

The Swern oxidation proceeds via the formation of a highly reactive chloro(dimethyl)sulfonium chloride species, which then reacts with the alcohol. The subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound.



[Click to download full resolution via product page](#)

Simplified mechanism of the Swern oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloronicotinaldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585923#6-chloronicotinaldehyde-cas-number-and-properties\]](https://www.benchchem.com/product/b1585923#6-chloronicotinaldehyde-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

